Enantioselective Chiral Modifier in Asymmetric Hydrogenation
When deployed as chiral modifiers in the Pt/SiO₂-catalyzed enantioselective hydrogenation of ethyl pyruvate, (1S,2R)-(−)-cis-1-amino-2-indanol—the direct synthetic precursor of the target N-acetyl compound—yields an enantiomeric excess of 30% ee, whereas the enantiomeric (1R,2S)-(+)-cis-1-amino-2-indanol delivers only 5% ee under identical conditions [1]. The (S)- and (R)-1-indanol controls (lacking the amino group) did not exceed 8% ee, establishing that the (1S,2R) cis-aminoindanol configuration is the dominant contributor to enantioselectivity among this modifier class [1]. DFT calculations attribute the performance gap to differential intramolecular hydrogen-bonding patterns unique to each enantiomer's interaction with the prochiral substrate [1].
| Evidence Dimension | Enantiomeric excess (ee%) as chiral modifier in Pt/SiO₂-catalyzed hydrogenation of ethyl pyruvate |
|---|---|
| Target Compound Data | 30% ee [(1S,2R)-(−)-cis-1-amino-2-indanol] |
| Comparator Or Baseline | 5% ee [(1R,2S)-(+)-cis-1-amino-2-indanol]; ≤8% ee [(S)-1-indanol and (R)-1-indanol] |
| Quantified Difference | 6-fold higher ee for (1S,2R) vs (1R,2S); ≥3.75-fold higher than indanol controls |
| Conditions | Pt/SiO₂ catalyst, ethyl pyruvate substrate, 25 °C, H₂ atmosphere, chiral modifier pre-adsorbed on catalyst surface |
Why This Matters
This direct head-to-head evidence demonstrates that the (1S,2R) absolute configuration is mandatory for achieving useful levels of asymmetric induction in heterogeneous hydrogenation; procurement of the (1R,2S) enantiomer or racemate will severely compromise enantioselectivity.
- [1] Ruggera, J. F.; Merlo, A. B.; Pis Diez, R.; Casella, M. L. Experimental and Theoretical Investigation of the Enantioselective Hydrogenation of Ethyl Pyruvate with a Pt Catalyst with New Non-Cinchona Chiral Modifiers. J. Mol. Catal. A: Chem. 2016, 423, 233–239. DOI: 10.1016/j.molcata.2016.06.020 View Source
